molecular formula C12H24CuO14 B1210280 Copper gluconate CAS No. 527-09-3

Copper gluconate

Número de catálogo: B1210280
Número CAS: 527-09-3
Peso molecular: 455.86 g/mol
Clave InChI: UIDMJAFPMKNXHF-IYEMJOQQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Types of Reactions: Copper gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: this compound can participate in substitution reactions with other metal salts under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxide, while reduction could produce elemental copper.

Aplicaciones Científicas De Investigación

Nutritional Supplementation

Copper is an essential trace element necessary for various physiological processes, including iron metabolism, connective tissue formation, and neurological function. Copper gluconate is often used as a dietary supplement to address copper deficiency.

Case Study: Copper Deficiency Treatment
A documented case involved a patient with severe copper deficiency who was administered 2 mg/day of intravenous this compound for six weeks. Post-treatment, the patient's copper levels significantly increased from <0.10 mcg/mL to 0.91 mcg/mL, alongside normalization of white blood cell counts (Table 1) .

ParameterBaseline LevelPost-Treatment Level
Copper Level (mcg/mL)<0.100.91
White Blood Cell Count1.89 k/uL6.09 k/uL

Cosmetic Applications

This compound is utilized in cosmetic formulations due to its antioxidant properties and potential skin benefits. It is reported to be safe for use in products applied near the eyes at concentrations up to 0.006% .

Safety Assessment Findings
Research indicates that this compound does not produce adverse effects when used in cosmetics, making it a viable ingredient for skin care products aimed at improving skin health and appearance .

Antiviral Properties

Recent studies have explored the antiviral properties of this compound, particularly against SARS-CoV-2, the virus responsible for COVID-19. In vitro studies demonstrated that this compound could mitigate viral infection in Vero E6 cells.

Study Overview
In an experiment assessing the effects of this compound on SARS-CoV-2 infection:

  • Treatment with concentrations as low as 25 μM significantly reduced infection rates compared to untreated controls.
  • Higher concentrations (400 μM and above) resulted in decreased cell viability .
Concentration (μM)Infection Rate (%)Cell Viability (%)
25Significantly lowerSimilar to control
400IncreasedBelow 70%

Clinical Research and Therapeutic Use

This compound has been investigated in clinical settings, particularly in combination therapies for cancer treatment. A Phase 1 study evaluated the safety of disulfiram combined with this compound in patients with liver tumors.

Clinical Findings
The combination was well-tolerated among participants, indicating potential for further exploration in oncological applications .

Actividad Biológica

Copper gluconate is a copper salt of gluconic acid, often used in dietary supplements and as a source of copper in various applications, including cosmetics and pharmaceuticals. This article explores its biological activity, highlighting its effects on cellular health, potential therapeutic applications, and safety profile based on recent research findings.

  • Molecular Formula : C12H22CuO14
  • Molecular Weight : 453.76 g/mol
  • Solubility : Soluble in water, making it suitable for various formulations.

Copper is an essential trace element involved in numerous biological processes, including:

  • Enzymatic Reactions : Copper acts as a cofactor for enzymes such as cytochrome c oxidase and superoxide dismutase, playing a crucial role in cellular respiration and antioxidant defense.
  • Collagen Synthesis : It is vital for the formation of collagen and elastin, contributing to skin health and wound healing.

Antiviral Activity Against SARS-CoV-2

Recent studies have demonstrated that this compound exhibits antiviral properties against SARS-CoV-2. A study conducted on Vero E6 cells revealed:

  • Cell Viability : At concentrations up to 200 µM, cell viability remained similar to untreated controls. However, at 400 µM and above, significant cytotoxicity was observed .
  • Infection Rate Reduction : Treatment with this compound significantly reduced the infection rate of Vero E6 cells by up to 78% at concentrations of 25 µM and higher compared to untreated controls .
Concentration (µM)Infection Rate (%)Viability (%)
023.8100
218.995
1020.690
256.985
505.380
1005.270

These results suggest that this compound may inhibit viral replication and could be further explored as a potential therapeutic agent against COVID-19.

Cancer Treatment

This compound has been investigated in combination with disulfiram for treating solid tumors. A Phase I clinical trial showed:

  • Safety Profile : The combination was well-tolerated without dose-limiting toxicities.
  • Efficacy : Some patients exhibited temporary disease stabilization, although no objective responses were recorded .
CohortThis compound (mg)Disulfiram (mg)
12250
24250
36250
48250

This combination therapy may exert effects through mechanisms involving protein modification and cellular signaling pathways.

Safety and Toxicity

While copper is essential for health, excessive intake can lead to toxicity. A double-blind study showed no significant changes in serum or urinary copper levels after supplementation with this compound over a period of twelve weeks . However, animal studies indicated potential adverse effects at high doses:

  • Chronic Toxicity : In rats administered high doses of this compound, significant growth retardation and organ damage were observed .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing copper gluconate in laboratory settings?

  • Methodological Answer : this compound is typically synthesized by reacting copper carbonate or copper oxide with gluconic acid in aqueous solution under controlled pH and temperature. Stoichiometric ratios (e.g., 1:1 molar ratio of Cu²⁺ to gluconate) must be maintained to ensure purity. Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of carboxylate bonds (C=O stretching at ~1600 cm⁻¹), X-ray diffraction (XRD) for crystallinity analysis, and inductively coupled plasma mass spectrometry (ICP-MS) to quantify copper content. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Q. How can researchers ensure reproducibility in this compound-based pharmacological studies?

  • Methodological Answer : Reproducibility requires strict adherence to protocols for compound preparation, storage (e.g., desiccated conditions to prevent hygroscopic degradation), and standardized assay conditions (e.g., pH 7.4 buffer for in vitro studies). Detailed documentation of synthesis parameters (e.g., reaction time, temperature) and batch-specific impurity profiles (e.g., residual gluconic acid) should be included in supplementary materials. Cross-validation with reference standards (e.g., USP-grade this compound) is critical .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s toxicological profile across different studies?

  • Methodological Answer : Contradictions often arise from variations in dosage regimens, animal models, or endpoint measurements. To resolve these:

Conduct dose-response studies to identify threshold toxicity levels (e.g., 15 mg/kg/day in rodents vs. 3.75 mg/kg/day).

Perform systematic reviews to compare outcomes across species (e.g., capuchin monkeys vs. rats) and exposure durations (acute vs. chronic).

Use metabolomics to assess copper accumulation in target tissues (e.g., liver, kidneys) and correlate with histopathological data .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other compounds (e.g., disulfiram)?

  • Methodological Answer : Use factorial design to isolate interaction effects:

  • Groups : Control, this compound alone, disulfiram alone, and combination therapy.
  • Dosing : Stagger administration times (e.g., 12-hour intervals) to avoid physicochemical interactions.
  • Endpoints : Measure biomarkers of oxidative stress (e.g., glutathione levels) and organ-specific toxicity (e.g., serum creatinine for nephrotoxicity). Statistical models (ANOVA with post-hoc tests) should account for time- and dose-dependent variables .

Q. How can researchers mitigate confounding variables in pharmacokinetic studies of this compound?

  • Methodological Answer :

Standardize diets in animal models to control for dietary copper intake.

Use isotope-labeled copper (⁶⁵Cu) to track absorption and distribution via ICP-MS.

Control for genetic variability by using inbred strains or humanized transgenic models.

Include sham-treated groups to differentiate baseline copper metabolism from experimental effects .

Q. What strategies are recommended for addressing impurities in this compound used in preclinical studies?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC paired with charged aerosol detection (CAD) to identify organic impurities (e.g., unreacted gluconic acid) and ICP-MS for heavy metal contaminants.
  • Documentation : Report impurity thresholds in line with ICH Q3A guidelines.
  • Mitigation : Recrystallization or column chromatography for purification. Impurity profiles must be disclosed in publications to enable cross-study comparisons .

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework be applied to formulate research questions on this compound’s therapeutic applications?

  • Methodological Answer :

  • Population (P) : Define the biological model (e.g., diabetic rats, human cell lines).
  • Intervention (I) : Specify this compound dosage, route (oral vs. intravenous), and co-interventions (e.g., antioxidants).
  • Comparison (C) : Use placebo or active controls (e.g., copper sulfate).
  • Outcome (O) : Quantify endpoints (e.g., serum copper levels, gene expression markers).
  • Time (T) : Define study duration (e.g., 90-day chronic toxicity). Example: "In diabetic rats (P), does oral this compound (I) compared to placebo (C) reduce oxidative stress markers (O) over 12 weeks (T)?" .

Q. What are the best practices for conducting systematic reviews on this compound’s efficacy and safety?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators (e.g., "this compound AND (toxicity OR pharmacokinetics)") across PubMed, Scopus, and regulatory databases (e.g., EPA reports).
  • Inclusion Criteria : Prioritize peer-reviewed studies with raw data (e.g., dose-response curves) over review articles.
  • Risk of Bias : Apply tools like SYRCLE’s RoB tool for animal studies. Report PRISMA flow diagrams to enhance transparency .

Q. Data Interpretation and Reporting

Q. How should researchers handle conflicting data on this compound’s role in bone density versus nephrotoxicity?

  • Methodological Answer :

  • Mechanistic Studies : Use micro-CT for bone microarchitecture analysis and renal histopathology to compare tissue-specific effects.
  • Dose Stratification : Establish therapeutic windows (e.g., 1–5 mg/kg for bone vs. >7.5 mg/kg for renal toxicity).
  • Meta-Analysis : Pool data from heterogeneous studies using random-effects models to quantify risk-benefit ratios .

Q. What methodologies are recommended for validating this compound’s antioxidant claims in vitro?

  • Methodological Answer :
  • Assays : Use DPPH radical scavenging, FRAP, and SOD activity assays.
  • Controls : Include ascorbic acid as a positive control and EDTA to chelate copper ions (prevents false positives).
  • Cell Models : Primary hepatocytes or HepG2 cells to assess intracellular ROS reduction via fluorescence probes (e.g., DCFH-DA) .

Propiedades

Número CAS

527-09-3

Fórmula molecular

C12H24CuO14

Peso molecular

455.86 g/mol

Nombre IUPAC

copper;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/t2*2-,3-,4+,5-;/m11./s1

Clave InChI

UIDMJAFPMKNXHF-IYEMJOQQSA-N

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2]

SMILES isomérico

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Cu]

SMILES canónico

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Cu]

Color/Form

Light blue crystalline powder

melting_point

155-157 °C /D-form/

Key on ui other cas no.

527-09-3
13005-35-1

Descripción física

Light blue odorless solid;  [HSDB] Light blue powder;  [Alfa Aesar MSDS]

Pictogramas

Irritant; Health Hazard; Environmental Hazard

Solubilidad

Light blue to bluish-green, odorless crystals and crystalline powder. Astringent taste. 30 g soluble in 100 ml water at 25 °C;  slightly sol in alcohol;  practically insol in most org solvents. /Hydrate/
Sol in water;  insol in acetone, alcohol, ethe

Sinónimos

Copper Gluconate
Gluconate, Copper
Gluconates

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Copper gluconate
2,3,4,6-Tetrahydroxy-5-oxohexanoate
Copper gluconate
a Pyranuronate
Copper gluconate
Copper gluconate
3,4,5,6-Tetrahydroxy-2-oxohexanoate
Copper gluconate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.